molecular formula C12H12N2O3 B121266 2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile CAS No. 58610-64-3

2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile

Cat. No.: B121266
CAS No.: 58610-64-3
M. Wt: 232.23 g/mol
InChI Key: RQBNYJSVGQGNAA-UHFFFAOYSA-N
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Description

2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characteristics

1,2-Oxazines and Related Compounds : The synthesis of 1,2-oxazines and related compounds, including derivatives that can be related to the target compound, involves dehydration and cyclization reactions. These compounds serve as electrophiles in various chemical reactions and have been explored for their potential as chiral synthons, demonstrating their importance in synthetic chemistry (Sainsbury, 1991).

Spirocyclic Derivatives as Antioxidants : Spiro compounds, including spirocyclic derivatives, have been studied extensively for their antioxidant activities. These compounds show significant potential in medicinal chemistry due to their structural versatility and pharmacophore similarity, which are crucial for developing drugs targeting oxidative stress-related diseases (Acosta-Quiroga et al., 2021).

Potential Biological Activities and Therapeutic Applications

Recent Advances in Indolizine Synthesis : Indolizine and its derivatives, which share structural motifs with the compound , exhibit a range of potential biological activities. The synthesis of these compounds through radical cyclization and cross-coupling has been a focus of recent research, highlighting their importance in both biological and material applications (Hui et al., 2021).

Polymer-Supported Syntheses : The development of methods for synthesizing heterocycles bearing oxazine and thiazine scaffolds on solid supports has shown significant progress. These methods enable the preparation of compounds with varied functional groups, indicating the versatility of such scaffolds in drug discovery (Králová et al., 2018).

Inhibitory Activities of Indolizine Derivatives : Indolizine-based compounds have been researched for their wide range of pharmaceutical importance, including antitumor, antimicrobial, and anti-inflammatory activities. Although no indolizine-based drugs are commercially available yet, the exploration of their pharmacological significance could lead to breakthroughs in drug development (Dawood & Abbas, 2020).

Properties

IUPAC Name

7'-methyl-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-6'-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-6-10-12(16-4-5-17-12)2-3-14(10)11(15)9(8)7-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNYJSVGQGNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360923
Record name AGN-PC-0K1Y3B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-64-3
Record name AGN-PC-0K1Y3B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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